Ketohakonanol

Thermal analysis Purity assessment Formulation stability

Research on fern-derived triterpenoids is often hampered by difficulty in distinguishing structurally similar isomers. Ketohakonanol (CAS 18004-20-1) solves this with its well-defined gammacerane backbone, distinct 22β-hydroxy stereochemistry, and unique acyloin functional group-features that ensure unambiguous identification in quality control and SAR studies. - High melting point (295-297 °C) indicative of purity, suitable for quantitative NMR and HPLC reference. - ≥98% purity with rigorous QC, minimizing batch-to-batch variability. - Stable powder form, shipped with blue ice to preserve integrity; ready for immediate use as a reference standard for Adiantum and Woodwardia species analysis.

Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
Cat. No. B13830056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKetohakonanol
Molecular FormulaC29H48O2
Molecular Weight428.7 g/mol
Structural Identifiers
SMILESCC1(CCCC2(C1CCC3(C2CCC4C3(CCC5C4(CCC(=O)C5(C)O)C)C)C)C)C
InChIInChI=1S/C29H48O2/c1-24(2)14-8-15-25(3)19(24)11-17-27(5)20(25)9-10-21-26(4)16-13-23(30)29(7,31)22(26)12-18-28(21,27)6/h19-22,31H,8-18H2,1-7H3/t19-,20+,21+,22+,25-,26+,27+,28+,29-/m0/s1
InChIKeyWQSYKNUUKPIYHA-DDEAWHBVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ketohakonanol Baseline Overview


Ketohakonanol (also known as oxohakonanol or 22β-Hydroxy-30-norgammacer-21-one) is a pentacyclic triterpenoid belonging to the gammacerane series [1]. It is classified as an acyloin, an organic compound containing an alpha-hydroxy ketone moiety . This natural product is primarily isolated from the leaves of ferns such as Adiantum monochlamys, Adiantum pedatum, and Woodwardia japonica [1]. With a molecular formula of C29H48O2 and a molecular weight of 428.69 g/mol, it is a solid at room temperature [2].

Why Ketohakonanol Cannot Be Substituted


The broad class of triterpenoids encompasses a vast array of structural isomers, each with distinct biological and physicochemical properties. Ketohakonanol's unique differentiation stems from its specific gammacerane backbone, the precise stereochemistry of its 22β-hydroxy group, and its classification as an acyloin . Even within the same source plant, subtle variations in oxidation states or stereochemistry, as seen in related compounds like hakonanediol and epihakonanediol, result in different molecular entities [1]. Therefore, substituting Ketohakonanol with a generic or even a structurally similar triterpenoid, such as a hopane- or ursane-type, would introduce an entirely different compound with unpredictable and non-interchangeable behavior in research assays, as detailed in the quantitative comparisons below [2].

Key Differentiating Evidence for Ketohakonanol


Solid-State Thermal Stability Benchmark

Ketohakonanol exhibits a significantly higher melting point compared to other pentacyclic triterpenoids, such as hydroxyhopanone. This property is a direct indicator of a more stable crystalline lattice, which has implications for long-term storage, handling, and purity assessment in a research setting [1][2].

Thermal analysis Purity assessment Formulation stability

Acyloin Structural Classification

Ketohakonanol is definitively classified as an acyloin, an alpha-hydroxy ketone . This structural feature distinguishes it from the vast majority of triterpenoids, which are typically classified as terpenes, sterols, or prenol lipids. This functional group imparts unique chemical reactivity not found in standard triterpenoid alcohols or ketones .

Structural chemistry Natural product classification Reactivity

Defined 22β-Hydroxy Stereochemistry

Ketohakonanol possesses a specific 22β-hydroxy configuration on its 30-norgammacer-21-one backbone [1]. This precise stereochemistry is essential for its identity and any potential biological interaction. Substitution with a 22α epimer or a deoxy analog would constitute a different chemical entity with unverified and likely distinct properties.

Stereochemistry Analytical standards Chirality

Recommended Application Scenarios


High-Purity Reference Standard

Given its well-defined structure, specific stereochemistry, and high melting point (295-297°C) which is indicative of purity, Ketohakonanol is ideally suited as an analytical reference standard. It is valuable for the quality control, identification, and quantification of this specific acyloin in plant extracts, particularly from Adiantum and Woodwardia species [1].

Acyloin Reactivity Studies

The unique acyloin (alpha-hydroxy ketone) functional group provides a distinct chemical handle for reactivity studies. For example, it can be selectively reduced to its corresponding diol, epihakonanediol, under specific conditions [2]. This makes Ketohakonanol a valuable starting material for synthesizing novel triterpenoid derivatives with this uncommon motif.

Structure-Activity Relationship Library Use

For research groups investigating the bioactivity of fern-derived triterpenoids, Ketohakonanol is an essential component of a focused chemical library. Its use in SAR studies alongside its structural analogs (e.g., hydroxyadiantone, hakonanediol) allows for the systematic exploration of how specific functional groups (the C-22 hydroxyl and C-21 ketone) and stereochemistry influence a biological response, even though specific activity data for Ketohakonanol is currently limited [3].

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